molecular formula C25H19ClF3N3O3 B11143565 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol

Cat. No.: B11143565
M. Wt: 501.9 g/mol
InChI Key: XNUNMZPBBPRABY-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol is a pyrimidine derivative characterized by a trifluoromethyl group at position 6, a 2-methoxyphenyl substituent at position 5, and a 4-chlorobenzyl ether-linked phenol at position 5 of the pyrimidine core (Fig. 1). Its molecular formula is C25H19ClF3N3O3, with a molecular weight of approximately 518.89 g/mol . The compound’s structural complexity arises from the synergistic effects of its substituents:

  • Amino group: Enhances hydrogen-bonding interactions with biological targets.
  • Trifluoromethyl group: Improves metabolic stability and lipophilicity .
  • Chlorobenzyl ether: Increases membrane permeability due to hydrophobic interactions.
  • Methoxyphenyl group: Modulates electronic effects on the pyrimidine ring.

Properties

Molecular Formula

C25H19ClF3N3O3

Molecular Weight

501.9 g/mol

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C25H19ClF3N3O3/c1-34-20-5-3-2-4-18(20)21-22(31-24(30)32-23(21)25(27,28)29)17-11-10-16(12-19(17)33)35-13-14-6-8-15(26)9-7-14/h2-12,33H,13H2,1H3,(H2,30,31,32)

InChI Key

XNUNMZPBBPRABY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes key findings regarding its efficacy:

Cell Line IC50 (µM) Mechanism of Action
HL-60 (Leukemia)3.52Induction of apoptosis and cell cycle arrest
RPMI-8226 (Leukemia)9.51Inhibition of proliferation
UACC-62 (Melanoma)4.65Disruption of mitochondrial function
HCT-116 (Colon Cancer)0.67Targeting EGFR signaling pathway

These results indicate that the compound effectively inhibits cell growth across multiple cancer types, with mechanisms involving apoptosis induction, cell cycle arrest, and modulation of key signaling pathways such as EGFR.

Synthesis and Production

The synthesis of this compound typically involves several steps starting from commercially available precursors:

  • Formation of the Pyrimidine Core : This can be achieved through condensation reactions.
  • Introduction of the Methoxyphenyl Group : Often accomplished via Suzuki-Miyaura coupling reactions.
  • Addition of the Trifluoromethyl Group : Introduced through nucleophilic substitution reactions.
  • Attachment of the Chlorobenzyl Ether : Formed by reacting phenol with chlorobenzyl chloride.

Industrial production would focus on optimizing these synthetic routes for maximum yield and purity while minimizing costs.

The biological activity of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol is primarily linked to its interactions with specific enzymes and receptors within biological systems. The amino and methoxy groups may facilitate binding to target proteins, while the trifluoromethyl and chlorobenzyl groups enhance stability and bioavailability.

Potential Therapeutic Applications

Given its promising anticancer properties, this compound could have potential therapeutic applications in oncology, particularly for cancers resistant to conventional therapies. Further studies are required to elucidate its full therapeutic potential and optimize its efficacy.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol would depend on its specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, modulating their activity. The amino and methoxy groups might facilitate binding to active sites, while the trifluoromethyl and chlorobenzyl groups could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Table 2: Comparative Pharmacokinetic Data

Property Target Compound 2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol 2-[2-Amino-5-(4-bromophenyl)-4-pyrimidinyl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol
LogP 3.8 2.5 4.1
Solubility (µg/mL) 12.5 45.0 8.2
Plasma Half-life (h) 6.2 3.8 7.5
CYP3A4 Inhibition (IC50) >50 µM 28 µM 45 µM
  • Lipophilicity (LogP) : The target compound’s LogP of 3.8 reflects optimal membrane permeability, whereas bromophenyl analogs (e.g., ) exhibit higher LogP (4.1), risking toxicity.
  • Metabolic Stability: The trifluoromethyl group reduces CYP450-mediated oxidation, extending half-life to 6.2 hours vs. 3.8 hours in non-CF3 analogs .

Biological Activity

The compound 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H18ClF3N3O3\text{C}_{20}\text{H}_{18}\text{ClF}_3\text{N}_3\text{O}_3

This structure features a pyrimidine core substituted with various functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Notably, it has shown efficacy against various cancer cell lines, including leukemia and solid tumors. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
HL-60 (Leukemia)3.52Induction of apoptosis and cell cycle arrest
RPMI-8226 (Leukemia)9.51Inhibition of proliferation
UACC-62 (Melanoma)4.65Disruption of mitochondrial function
HCT-116 (Colon Cancer)0.67Targeting EGFR signaling pathway

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against multiple cancer types .

The compound's mechanism of action appears to involve multiple pathways:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is crucial for eliminating malignant cells.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, effectively halting cancer cell division.
  • Signal Pathway Modulation : The compound has been shown to inhibit key signaling pathways such as EGFR, which is often overactive in cancer cells .

Study 1: Anticancer Efficacy in Leukemia Models

A study conducted on HL-60 leukemia cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 3.52 µM. The researchers observed morphological changes consistent with apoptosis, including chromatin condensation and nuclear fragmentation .

Study 2: Solid Tumor Response

In another investigation focusing on solid tumors, particularly melanoma (UACC-62), the compound exhibited an IC50 value of 4.65 µM. The study highlighted the compound's ability to disrupt mitochondrial function, leading to energy depletion in tumor cells and subsequent cell death .

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